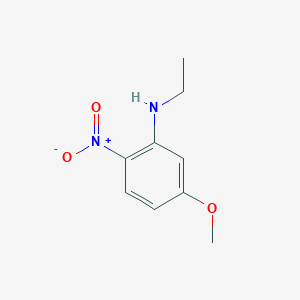

N-ethyl-5-methoxy-2-nitroaniline

描述

Contextualizing N-Ethyl-5-methoxy-2-nitroaniline within the Broader Field of Substituted Aniline (B41778) Chemistry Research

Substituted anilines are a fundamental class of compounds in organic chemistry, serving as crucial building blocks and intermediates in a vast array of synthetic applications. nih.gov Their utility spans the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov The specific properties and reactivity of a substituted aniline are dictated by the nature and position of the substituents on the aromatic ring. These modifications can influence the electron density of the aniline nitrogen, steric hindrance, and potential for further functionalization.

This compound is a niche compound within this large family. Its structure, featuring an ethyl group on the amine, a methoxy (B1213986) group at the 5-position, and a nitro group at the 2-position, makes it a highly specialized reagent. While not as commonly cited as some other substituted anilines, its unique substitution pattern allows for specific applications where this precise arrangement of functional groups is required. Research on substituted anilines often focuses on developing new synthetic methodologies, understanding structure-activity relationships, and creating novel materials with desired properties. nih.govchemsrc.com The study of compounds like this compound contributes to this broader understanding by providing insights into the interplay of multiple substituents on the aniline core.

Academic Significance of Substituted Nitroanilines and Methoxy-Substituted Anilines in Contemporary Organic Synthesis

The academic significance of this compound is best understood by considering the importance of its core components: the nitroaniline and methoxy-aniline structures.

Substituted Nitroanilines: Nitroanilines are highly valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and makes the amino group less basic. nih.gov A key application of nitroanilines is their use as precursors to ortho-phenylenediamines through the reduction of the nitro group. These diamines are then used to construct various heterocyclic compounds.

Furthermore, substituted nitroanilines are extensively used in the synthesis of azo dyes. scialert.net For instance, the related compound 2-methoxy-5-nitroaniline (B165355) is diazotized and coupled with various aromatic compounds to produce a range of monoazo disperse dyes. scialert.net This highlights the role of the nitroaniline scaffold in the development of coloring agents. Research has also explored the use of 2-nitroanilines in the iron-catalyzed synthesis of quinoxalines, important heterocyclic motifs in medicinal chemistry. rsc.org

Methoxy-Substituted Anilines: The methoxy group, as an electron-donating substituent, generally activates the aromatic ring towards electrophilic substitution and increases the basicity of the amino group. Its presence can direct the regioselectivity of reactions and influence the final properties of the synthesized molecules. In the context of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic environment on the aromatic ring, influencing its reactivity in further synthetic transformations. Studies on related compounds, such as 5-methoxy-2-nitroaniline (B42563), have delved into their molecular structure and hydrogen-bonding patterns, which are crucial for understanding their solid-state properties and potential for co-crystal formation. researchgate.net

A notable research application demonstrating the utility of this compound is its use as a starting material in a one-pot synthesis of 1-ethyl-6-methoxy-1H-benzo[d]imidazole. rsc.org This transformation involves the reductive cyclization of the nitroaniline, showcasing its role as a precursor to more complex heterocyclic systems.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 314755-31-2 | synquestlabs.com |

| Molecular Formula | C9H12N2O3 | synquestlabs.com |

| Molecular Weight | 196.206 g/mol | synquestlabs.com |

| MDL Number | MFCD00570802 | synquestlabs.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-10-8-6-7(14-2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGNYGWCOUUMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of N Ethyl 5 Methoxy 2 Nitroaniline

Reduction Chemistry of the Nitro Group to Amine Functionalities

The reduction of the nitro group is a fundamental transformation for nitroarenes, converting them into the corresponding anilines, which are valuable intermediates in the synthesis of a wide array of more complex molecules. psu.edu This transformation is particularly significant for N-ethyl-5-methoxy-2-nitroaniline, as the resulting N¹-ethyl-5-methoxybenzene-1,2-diamine is a precursor for various heterocyclic compounds and azo dyes.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. google.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For substrates similar to this compound, various catalysts have proven effective.

Commonly used catalysts include noble metals such as platinum (Pt), palladium (Pd), and rhodium (Rh), often supported on carbon (e.g., Pd/C). Nickel catalysts, particularly Raney Nickel (Raney Ni), are also frequently used. For instance, the reduction of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, is successfully achieved using Raney Ni and hydrogen gas in a methanol (B129727) solvent at room temperature. google.com The reaction proceeds until hydrogen consumption ceases, indicating the complete conversion of the nitro group to an amine. google.com Another approach involves using gum acacia-supported platinum colloids in water, which allows for the selective reduction of the nitro group under mild conditions (1 atm H₂, room temperature). psu.edu

The general pathway for the catalytic hydrogenation of this compound to N¹-ethyl-5-methoxybenzene-1,2-diamine is depicted below:

Reaction Scheme: Catalytic Hydrogenation

This compound + H₂ --(Catalyst)--> N¹-ethyl-5-methoxybenzene-1,2-diamine

| Catalyst System | Typical Conditions | Selectivity |

| Raney Ni / H₂ | Methanol, 25-30°C, 3.0 kg H₂ pressure | High for nitro group reduction |

| Pt/C or Pd/C / H₂ | Various solvents (Ethanol, Ethyl Acetate), RT-50°C, 1-5 atm H₂ | Excellent, tolerates many functional groups |

| Pt colloids / H₂ | Water, Room Temperature, 1 atm H₂ | High, inert to halogens, aldehydes, and ketones. psu.edu |

Beyond simple reduction to the diamine, the nitro group can participate in reductive transformations that lead to the one-pot synthesis of more complex structures. One such example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols to produce quinoxalines. rsc.org In this type of reaction, the nitro group is reduced in situ to an amine, which then condenses with the diol to form the heterocyclic quinoxaline (B1680401) ring system. While not specifically documented for this compound, its structural similarity to other 2-nitroanilines suggests it would be a viable substrate. rsc.org

Another significant transformation is reductive alkylation, where the reduction of the nitro group is performed in the presence of an aldehyde or ketone. This process leads to the formation of N,N'-dialkylphenylenediamines. google.com For example, reacting a nitroaniline with a ketone like acetone (B3395972) in the presence of H₂ and a hydrogenation catalyst results in both the reduction of the nitro group and the alkylation of the newly formed primary amine. google.com

Reactivity of the Aniline (B41778) Nitrogen and its Derivatives

The secondary amine group (-NH-CH₂CH₃) in this compound also possesses distinct reactivity, primarily governed by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. uomustansiriyah.edu.iq

Secondary amines, such as this compound, can react with nitrosating agents (e.g., nitrous acid, HONO) to form N-nitrosamines. acs.org These N-nitrosamine derivatives are themselves reactive species. They can be O-alkylated using strong alkylating agents like trialkyloxonium salts to form electrophilic cations. acs.org These intermediates can then undergo further reactions. For instance, nucleophilic attack can lead to O-dealkylation, regenerating the parent nitrosamine. In some cases, N-dealkylation has also been observed, which would result in the removal of the ethyl group from the nitrogen atom. acs.org

The removal of the ethyl group from the nitrogen atom (N-dealkylation) can be a potential side reaction under certain conditions. As mentioned, one pathway for N-dealkylation can occur from the O-alkylated derivative of the corresponding N-nitrosamine. acs.org While direct N-dealkylation of this compound is not a commonly reported primary reaction, oxidative methods or reactions with specific reagents could potentially achieve this transformation, though such processes are often challenging and may lack selectivity.

The formation of azo compounds first requires the reduction of the nitro group in this compound to yield N¹-ethyl-5-methoxybenzene-1,2-diamine. One of the two amino groups of this resulting diamine can then be converted into a diazonium salt through a process called diazotization. scialert.netorientjchem.org

Diazotization is typically carried out by treating the aromatic amine with nitrous acid (HNO₂) at low temperatures (0-5°C). The nitrous acid is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid. scialert.netorientjchem.org The resulting diazonium salt is a highly reactive intermediate.

This diazonium salt is then immediately used in a coupling reaction with a suitable coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline. scialert.net This electrophilic substitution reaction forms a stable azo compound, which is characterized by the -N=N- (azo) bridge linking the two aromatic rings. Azo compounds are well-known for their intense colors and are widely used as dyes. scialert.netresearchgate.net

General Scheme for Azo Dye Synthesis

Reduction: this compound → N¹-ethyl-5-methoxybenzene-1,2-diamine

Diazotization: N¹-ethyl-5-methoxybenzene-1,2-diamine + NaNO₂ + H₂SO₄ → Diazonium salt

Azo Coupling: Diazonium salt + Coupling Component → Azo Dye

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is largely governed by the directing effects of the existing substituents. The ethylamino and methoxy (B1213986) groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The activating ethylamino and methoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack. The positions ortho and para to these groups are particularly activated. However, the bulky nature of the ethylamino group and the presence of the nitro group at position 2 can sterically hinder attack at adjacent positions.

A key example of electrophilic aromatic substitution is nitration. The nitration of a similar compound, N-ethyl-5-propoxyaniline, involves an electrophilic aromatic substitution where a nitronium ion (NO₂⁺) attacks the aromatic ring. The electron-donating propoxy and ethylamino groups favor nitration at the position adjacent to the amino group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions occur when a nucleophile attacks an aromatic ring that is substituted with strong electron-withdrawing groups. The nitro group in this compound makes the ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. These reactions are crucial for the synthesis of various substituted anilines. tandfonline.com

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. The presence of electron-withdrawing groups is essential to stabilize this intermediate.

Research on related nitroaromatic compounds has shown that they can undergo amination reactions via nucleophilic aromatic substitution of hydrogen. acs.org In these reactions, a nucleophilic aminating agent attacks the nitro-activated aromatic ring.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Electrophilic Substitution (e.g., Halogenation) | Br₂, FeBr₃ | 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline and/or 6-Bromo-N-ethyl-5-methoxy-2-nitroaniline |

| Nucleophilic Substitution (e.g., with an alkoxide) | NaOR, heat | N-Ethyl-2-nitro-5-alkoxyaniline (displacement of methoxy) or 2-Alkoxy-N-ethyl-5-methoxyaniline (displacement of nitro) |

This table presents plausible reactions based on the general principles of aromatic chemistry, as direct experimental data for this compound is limited.

Mechanisms of Degradation under Various Conditions

The degradation of this compound can be initiated by various environmental factors, including light, heat, and chemical reagents. The presence of the nitro group, in particular, can influence the degradation pathways.

Studies on the degradation of a structurally similar compound, 4-methoxy-2-nitroaniline (B140478), in a Fenton oxidation process, provide insight into potential degradation mechanisms. rsc.org The degradation is initiated by the attack of hydroxyl radicals (•OH) on the molecule. rsc.org

Two primary degradation pathways are proposed for 4-methoxy-2-nitroaniline, which can be considered analogous for this compound:

Oxidation of the Amino Group: The hydroxyl radical can attack the ethylamino group, leading to its oxidation. rsc.org This can be followed by further reactions, including deamination or hydroxylation of the aromatic ring. rsc.org

Attack on the Benzene Ring: The hydroxyl radical can directly attack the aromatic ring, leading to the formation of hydroxylated intermediates. rsc.org The presence of the electron-withdrawing nitro group can influence the position of attack. Subsequent reactions can lead to ring-opening and the formation of smaller organic molecules. rsc.org

The degradation process of 4-methoxy-2-nitroaniline has been shown to produce various intermediates, including phenols, benzoquinones, and eventually smaller organic acids like oxalic acid and acetic acid, indicating the breakdown of the aromatic ring. rsc.org

| Degradation Condition | Key Reactive Species | Potential Degradation Products |

| Photodegradation | UV radiation, reactive oxygen species | Hydroxylated derivatives, ring-opened products |

| Fenton Oxidation | Hydroxyl radicals (•OH) | N-Ethyl-5-methoxy-2-nitrophenol, hydroxylated intermediates, ring-opened aliphatic compounds |

This table is based on degradation studies of analogous compounds, such as 4-methoxy-2-nitroaniline, and represents potential degradation pathways for this compound.

Computational Chemistry and Theoretical Investigations of N Ethyl 5 Methoxy 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of N-ethyl-5-methoxy-2-nitroaniline. These calculations provide a detailed picture of the molecule's three-dimensional shape, bond lengths, and bond angles, which are essential for predicting its physical and chemical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of nitroaniline derivatives. researchgate.net For the closely related compound, 5-methoxy-2-nitroaniline (B42563), DFT has been used to analyze its molecular structure and hydrogen-bonding patterns. unison.mx

In this compound, the presence of the electron-donating ethyl and methoxy (B1213986) groups and the electron-withdrawing nitro group on the aniline (B41778) ring creates a complex electronic environment. DFT studies help in elucidating the influence of these substituents on the geometry and electronic distribution of the molecule. The optimization process seeks the lowest energy conformation of the molecule, providing accurate predictions of bond lengths and angles. These computed parameters can then be compared with experimental data where available. sci-hub.se

Table 1: Representative Calculated Geometrical Parameters for a Nitroaniline Derivative (Note: Data presented here is analogous to what would be expected for this compound, based on studies of similar compounds.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amino) | 1.375 | C-C-N (amino) |

| C-N (nitro) | 1.460 | O-N-O (nitro) |

| C-O (methoxy) | 1.365 | C-O-C (methoxy) |

| N-O | 1.230 |

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) theory is another ab initio method used for electronic structure calculations. ncsu.edu While generally less accurate than DFT for many systems due to the neglect of electron correlation, HF calculations provide a valuable baseline for understanding molecular properties. researchgate.net HF methods, often in conjunction with basis sets like 6-311++G(d,p), have been used to study various aniline derivatives. researchgate.net

For this compound, HF calculations would typically predict slightly different geometric parameters compared to DFT. For instance, bond lengths might be shorter, and vibrational frequencies higher. Comparing HF and DFT results can provide insights into the importance of electron correlation effects in this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. acs.org

For this compound, the HOMO is expected to be localized on the electron-rich aniline ring, particularly influenced by the ethyl and methoxy groups. Conversely, the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (ethylamino and methoxybenzene) to the acceptor part (nitro group), which is a characteristic feature of such push-pull systems.

Table 2: Representative Frontier Molecular Orbital Energies for a Nitroaniline Derivative (Note: Data is illustrative of typical values for similar compounds.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 3.7 |

Prediction and Simulation of Spectroscopic Properties

Computational methods are instrumental in predicting and simulating the spectroscopic properties of molecules, such as their infrared (IR) and UV-Vis spectra. sapub.org These simulations provide a theoretical basis for interpreting experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. nih.gov For this compound, TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax). The calculated spectrum is expected to show characteristic bands arising from π-π* and n-π* transitions, influenced by the intramolecular charge transfer character of the molecule. nih.gov

Similarly, the vibrational frequencies of this compound can be calculated using DFT and HF methods. researchgate.net The computed frequencies, after appropriate scaling, can be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra. These assignments help in identifying the characteristic vibrations of the functional groups present in the molecule, such as the N-H, C-H, N-O, and C-O stretching and bending modes. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the nitro and methoxy groups. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Such regions are likely to be found around the hydrogen atoms of the amino group. The MEP analysis thus provides a visual representation of the molecule's reactivity landscape. mdpi.com

Topological Analysis of Electron Density in Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. researchgate.net By analyzing the critical points of the electron density, QTAIM can identify and classify different types of interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

For this compound, QTAIM analysis can be used to investigate the nature and strength of intermolecular interactions in the solid state. This includes the analysis of N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule. The topological properties at the bond critical points (BCPs) of these interactions, such as the electron density and its Laplacian, provide quantitative information about their strength and nature. unison.mxresearchgate.net This analysis is crucial for understanding the crystal packing and supramolecular assembly of the compound. unison.mx

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and other interactions. researchgate.netwiley-vch.de In the context of 5-methoxy-2-nitroaniline, QTAIM analysis reveals the nature and strength of intramolecular interactions. unison.mxresearchgate.net

A key feature of the molecular structure of 5-methoxy-2-nitroaniline, and by extension this compound, is the presence of an intramolecular hydrogen bond between the amino group and one of the oxygen atoms of the nitro group. This interaction creates a six-membered ring, a common feature in 2-nitroaniline (B44862) derivatives, which contributes to the planarity and stability of the molecule. acs.org

The topological properties at the Bond Critical Points (BCPs) for the intramolecular interactions of 5-methoxy-2-nitroaniline provide quantitative data on these bonds. The electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP are crucial descriptors. For a shared interaction (covalent bond), the Laplacian is typically negative, while for a closed-shell interaction (like hydrogen bonds or van der Waals forces), it is positive. The sign of the total energy density at the BCP can further classify closed-shell interactions, with negative values indicating a degree of covalent character.

Table 1: Topological Properties of Intramolecular Interactions in 5-Methoxy-2-Nitroaniline

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N-H···O (intramolecular) | 0.038 | 0.118 | -0.003 |

| C-H···O (methoxy-nitro) | 0.015 | 0.049 | 0.001 |

Data sourced from a study on 5-methoxy-2-nitroaniline and is expected to be representative for this compound.

The data indicates a significant intramolecular hydrogen bond between the amino and nitro groups. The positive Laplacian and small negative total energy density are characteristic of a strong, partially covalent hydrogen bond. The C-H···O interaction between the methoxy group and the other oxygen of the nitro group is weaker, as shown by the lower electron density and positive total energy density, classifying it as a weaker, more electrostatic interaction.

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient (RDG). The analysis generates 3D isosurfaces that highlight regions of different types of interactions, which are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density.

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces denote repulsive steric clashes.

For 5-methoxy-2-nitroaniline, NCI analysis visually confirms the presence and nature of the intramolecular interactions identified by QTAIM. A prominent blue-green isosurface appears between the amino and nitro groups, confirming the intramolecular hydrogen bond. A weaker, greener surface is observed between the methoxy group and the nitro group, corresponding to the C-H···O interaction. These features are expected to be preserved in this compound.

The NCI plot for the dimer of 5-methoxy-2-nitroaniline also reveals that the crystal packing is stabilized by a combination of N-H···O hydrogen bonds and π-π stacking interactions, a common feature in nitroaniline derivatives. unison.mxacs.org

Synthesis and Applications of N Ethyl 5 Methoxy 2 Nitroaniline Derivatives in Advanced Organic Synthesis

As Intermediates for Heterocyclic Compound Synthesis

The strategic placement of a nitro group ortho to a secondary amine in N-ethyl-5-methoxy-2-nitroaniline makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization reactions to form fused ring systems.

Precursors to Benzimidazoles and Related Nitrogen Heterocycles

This compound and its derivatives are key precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry and materials science. organic-chemistry.orgthieme-connect.comresearchgate.netorganic-chemistry.org The synthesis typically involves a one-pot reductive cyclization. In this process, the nitro group of the N-substituted o-nitroaniline is reduced in the presence of an aldehyde or a C1 synthon. organic-chemistry.orgthieme-connect.comresearchgate.netorganic-chemistry.org The resulting intermediate diamine then condenses with the aldehyde to form the benzimidazole (B57391) ring.

Several methods have been developed for this transformation, often utilizing mild and efficient reducing agents like sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.orgthieme-connect.comresearchgate.net This approach is highly versatile, accommodating a wide range of aldehydes and functional groups on the nitroaniline precursor. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction of this compound with various aldehydes can thus lead to a library of 1-ethyl-6-methoxy-2-substituted-benzimidazoles.

For instance, the reaction of an N-substituted o-nitroaniline with an aldehyde in the presence of a reducing agent proceeds as follows:

This generalized scheme illustrates the reductive cyclization of an N-substituted o-nitroaniline with an aldehyde to yield a 1,2-disubstituted benzimidazole.

Furthermore, N-substituted nitroanilines can undergo cyclization under thermal or photochemical conditions to yield benzimidazole N-oxides, which are also valuable synthetic intermediates. researchgate.netconicet.gov.ar

Role in Azo Dye Chemistry and Chromophore Development

Azo dyes represent the largest class of synthetic colorants used in various industries, and nitroanilines are fundamental building blocks for their synthesis. scialert.netnih.gov The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) in this compound makes it an excellent candidate for producing dyes with specific and desirable color properties.

Rational Design of Azo Dyes from Nitroaniline Precursors

The synthesis of azo dyes from this compound follows the classical diazotization-coupling reaction pathway. scialert.netnih.gov The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine.

The specific properties of the resulting azo dye, including its color, intensity, and fastness, can be rationally designed by carefully selecting the coupling component. The inherent electronic properties of the this compound moiety, particularly the push-pull system created by the methoxy (B1213986) and nitro groups, play a crucial role in determining the absorption maximum (λmax) of the final dye molecule.

A series of monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline (B165355) by diazotization and coupling with various aryloxy and arylamine couplers, resulting in colors ranging from yellow to orange. scialert.net

Influence of Substituent Effects on Chromogenic Properties

The chromogenic properties of azo dyes derived from this compound are significantly influenced by the electronic nature of its substituents. The electron-donating methoxy group and the N-ethyl group increase the electron density of the aromatic ring, while the electron-withdrawing nitro group decreases it. This intramolecular charge transfer is fundamental to the color of the dye.

Theoretical and experimental studies on p-nitroaniline derivatives have shown that electron-donating substituents cause a bathochromic shift (red shift) in the absorption spectrum, leading to deeper colors, while electron-withdrawing groups lead to a hypsochromic shift (blue shift). researchgate.net In the case of azo dyes derived from 2-methoxy-5-nitroaniline, the position of the substituents on both the diazo component (the nitroaniline) and the coupling component has a marked effect on the λmax. orientjchem.orgscienceworldjournal.org For example, the introduction of an additional electron-withdrawing group, such as a chloro group, into the coupling component can lead to a significant bathochromic shift. orientjchem.org

The following table illustrates the effect of different coupling components on the absorption maxima of monoazo dyes derived from 2-methoxy-5-nitroaniline in ethanol. scialert.net

| Coupling Component | Resulting Dye Structure (Illustrative) | λmax (nm) in Ethanol |

| 1-Hydroxynaphthalene | 508 | |

| 2-Hydroxynaphthalene | 436 | |

| N-Phenylnaphthylamine | 520 | |

| 1,3-Diaminobenzene | 480 | |

| 1,3-Dihydroxybenzene | 440 | |

| 3-Aminophenol | 460 |

Data sourced from a study on monoazo dyes derived from 2-methoxy-5-nitroaniline. The specific structures are illustrative of the general coupling products.

Utility as Building Blocks in the Total Synthesis of Complex Natural Products and Pharmaceuticals

Substituted anilines are crucial intermediates in the pharmaceutical industry. The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex, biologically active molecules. The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through acylation or alkylation, to build more elaborate structures.

Research has shown that related compounds, such as 5-methoxy-N-methyl-2-nitroaniline, have been used in the synthesis of masked ligand derivatives for investigating biological systems. researchgate.net This highlights the potential of this compound as a scaffold for creating molecules with specific biological functions. While direct examples of its use in the total synthesis of a named natural product are not prevalent in the literature, its structural motifs are present in various pharmacologically important fragments. For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key fragment in inhibitors of VEGFR2, a target in cancer therapy. nih.gov The synthesis of such fragments often involves the manipulation of substituted nitroanilines.

Development of Novel Aniline (B41778) Derivatives with Tailored Reactivity

The reactivity of this compound can be tailored for specific synthetic applications by modifying its structure. The presence of multiple reactive sites—the nitro group, the secondary amine, and the aromatic ring—allows for a range of chemical transformations.

For instance, the reactivity of the amino group can be modulated by its conversion to an amide, which alters its directing effect in electrophilic aromatic substitution reactions. This strategy is often employed to control the regioselectivity of further substitutions on the aromatic ring. youtube.com Additionally, the nitro group can be a precursor to other functionalities beyond an amine, such as a nitroso group, or it can be completely removed through diazotization and reduction.

Environmental Fate and Remediation Methodologies for N Ethyl 5 Methoxy 2 Nitroaniline and Analogues

Advanced Oxidation Processes for Degradation Studies

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds. kirj.ee AOPs, including Fenton and photo-Fenton processes, have been investigated for the degradation of nitroaromatic compounds due to the stability and resistance of the aromatic ring imparted by the electron-withdrawing nitro group. researchgate.netresearchgate.net Unexpectedly, the oxidative degradation of nitrogen-containing pollutants can sometimes lead to the formation of intermediate nitro-products, even in the absence of initial nitrite (B80452) ions, which can be more toxic than the parent compounds. mostwiedzy.pl

The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺) to generate powerful hydroxyl radicals, is a well-studied AOP for treating wastewater containing nitroaromatic compounds. kirj.eenih.gov Studies on p-nitroaniline (PNA), a structural analogue of N-ethyl-5-methoxy-2-nitroaniline, have provided detailed kinetic models for its degradation.

The degradation of PNA via Fenton oxidation is highly dependent on several factors, including pH, the concentrations of H₂O₂ and Fe²⁺, and the initial pollutant concentration. researchgate.netnih.gov The optimal pH for the decomposition of PNA is around 3.0. researchgate.netnih.gov Increasing the dosage of H₂O₂ and Fe²⁺ generally enhances the degradation rate, although excessive levels of H₂O₂ can inhibit the reaction kinetics. researchgate.netnih.gov The solar photo-Fenton process, which incorporates UV radiation, has shown advantages over the classical Fenton process, including higher oxidation power and a wider effective pH range. researchgate.netnih.gov Under optimal conditions (pH 3.0, 10 mmol L⁻¹ H₂O₂, 0.05 mmol L⁻¹ Fe²⁺), over 98% degradation of PNA can be achieved within 30 minutes of reaction using the solar photo-Fenton method. nih.gov

The degradation kinetics of PNA by Fenton oxidation typically follow a pseudo-first-order model. The apparent kinetic rate constants (k_ap) are influenced by the reaction conditions. For instance, the rate constant decreases with an increase in the initial PNA concentration but increases with rising temperature. researchgate.netnih.gov The activation energy for PNA degradation by Fenton oxidation has been calculated to be 53.96 kJ mol⁻¹. researchgate.netnih.gov

Table 1: Kinetic Data for p-Nitroaniline (PNA) Degradation by Fenton Oxidation

| Parameter | Condition | Apparent Rate Constant (k_ap) | Reference |

| pH | 3.0 | Optimal for rapid degradation | researchgate.netnih.gov |

| [H₂O₂]₀ | Increasing dosage enhances k_ap (up to a point) | - | researchgate.netnih.gov |

| [Fe²⁺]₀ | Increasing dosage enhances k_ap | - | researchgate.net |

| [PNA]₀ | Increased concentration decreases k_ap | - | researchgate.netnih.gov |

| Temperature | Increased temperature increases k_ap | - | researchgate.netnih.gov |

The degradation of nitroaromatic compounds through AOPs involves the breakdown of the parent molecule into various intermediates and by-products. During the Fenton oxidation of nonylphenol ethoxylates, a class of nonionic surfactants, degradation was found to occur stepwise, with the identification of nonylphenol (NP) and short-chain carboxylated intermediates. nih.gov For nitroanilines, the degradation pathway involves the effective destruction of the conjugated π systems of the aromatic ring. nih.gov

However, the process is not always straightforward. The oxidative degradation of nitrogen-containing pollutants can lead to the formation of secondary nitro-products through reactions with mineralized nitrogen species like nitrate (B79036) and nitrite ions. mostwiedzy.pl The electrochemical oxidation of p-nitroaniline on modified lead dioxide electrodes suggests a mechanism that proceeds through the formation of intermediates with a quinoid structure, followed by aromatic ring opening to form aliphatic products, and ultimately, mineralization to CO₂ and H₂O. dnu.dp.ua Fungi, under specific conditions, can mineralize amino intermediates resulting from the initial reduction of nitroaromatic compounds. dtic.mil

Biotransformation and Biodegradation Studies of Nitroaromatic Amines

Bioremediation, which uses microorganisms or their enzymes to degrade environmental contaminants, is considered a cost-effective and environmentally friendly alternative to physicochemical methods. researchgate.netresearchgate.net While many synthetic nitroaromatic compounds are considered recalcitrant, various microbes have evolved diverse strategies to metabolize them. dtic.mil The presence of both amino and nitro groups on an aromatic ring presents a complex challenge for microbial enzymes. nih.gov

The biodegradation pathways for nitroanilines are not as well-documented as those for other nitroaromatics but are a subject of ongoing research. nih.govasm.org Historically, nitroanilines were often classified as poorly degradable. asm.org However, several bacterial strains capable of degrading these compounds have been isolated and studied.

Microbial degradation of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. researchgate.net

Aerobic Pathways: Some bacteria initiate the degradation of nitroanilines via oxidative pathways. For example, a Rhodococcus species was found to degrade 4-nitroaniline (B120555) by first transforming it to 4-aminophenol (B1666318) using a monooxygenase, followed by another monooxygenase-catalyzed conversion to 4-aminoresorcinol before ring cleavage. nih.gov In another example, the degradation of 5-nitroanthranilic acid by Bradyrhizobium sp. begins with the hydrolytic removal of the amino group to form 5-nitrosalicylic acid, which then undergoes ring fission. nih.govasm.org The nitro group is subsequently released as nitrite during the spontaneous lactonization of the ring fission product. nih.gov

Anaerobic Pathways: Under anaerobic conditions, the primary transformation is often the reduction of the nitro group to an amino group, forming diamino aromatic compounds. dtic.milresearchgate.net For instance, Geobacter sp. KT7 was shown to transform 2-chloro-4-nitroaniline (B86195) by first reducing the nitro group to an amino group, followed by dechlorination. sci-hub.se In contrast, Thauera aromatica KT9 dechlorinated the same compound before removing the nitro group. sci-hub.se These reductive transformations can sometimes be slow, and the resulting aromatic amine products may also be of environmental concern. researchgate.net

The microbial degradation of nitroaromatic amines is facilitated by specific enzymes that catalyze key transformation steps.

Nitroreductases: These enzymes are frequently involved in the initial step of nitroaromatic degradation, particularly under anaerobic conditions. nih.gov They catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. researchgate.netnih.gov These enzymes are typically flavin-based and use NADH or NADPH as reducing equivalents. nih.govnih.gov

Oxygenases (Mono- and Dioxygenases): In aerobic pathways, oxygenases play a crucial role. Monooxygenases can replace a nitro group with a hydroxyl group, releasing nitrite. dtic.milnih.gov This is a key step in the degradation of compounds like 4-nitrophenol. dtic.mil Dioxygenases introduce two hydroxyl groups onto the aromatic ring, which can destabilize the ring and lead to its cleavage. This mechanism is observed in the degradation of nitrobenzene (B124822) and dinitrotoluene. dtic.milnih.gov The enzymatic removal of an amino group from an aromatic ring, as seen in the conversion of aniline (B41778) to catechol, is also catalyzed by dioxygenases. asm.org

The evolution of these catabolic pathways often involves the recruitment and modification of genes from other metabolic pathways to adapt to the presence of novel synthetic chemicals in the environment. researchgate.netnih.gov

Analytical Methodologies for Environmental Monitoring and Contaminant Detection

Effective monitoring and risk assessment of this compound and its analogues in the environment rely on sensitive and reliable analytical methods. Given their potential presence in water sources, methods must be able to detect low concentrations in complex matrices. acs.org

Several analytical techniques are employed for the detection of aromatic amines and nitroaromatic compounds in environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the simultaneous quantitative determination of various aromatic amines. nih.gov This method often involves a liquid-liquid extraction step to separate the analytes from the sample matrix, followed by derivatization (e.g., conversion to pentafluoropropionic acid amides) to improve volatility and chromatographic performance. nih.gov

High-performance liquid chromatography (HPLC), often with ultraviolet (UV) or diode-array detection (DAD), is also widely used for analyzing nitroaromatic compounds and their degradation products. nih.govnih.gov For volatile amines, automated headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography and a nitrogen-phosphorus detector (NPD) offers a sensitive method for analysis in aqueous samples like seawater. nih.gov

Table 2: Analytical Methods for Nitroaromatic Amine Detection

| Analytical Technique | Common Application | Sample Pre-treatment | Detection Limit Range | Reference |

| GC-MS | Simultaneous determination of various aromatic amines in urine | Liquid-liquid extraction, derivatization | 0.05 µg/L to 2 µg/L | nih.gov |

| HPLC-DAD | Analysis of parent compounds and degradation intermediates | Direct injection, solid-phase extraction | Varies with compound and matrix | nih.gov |

| HS-SPME-GC-NPD | Analysis of volatile amines in seawater | Automated headspace solid-phase microextraction | 4.1 nM to 19.1 nM | nih.gov |

| PTR-ToF-MS | Real-time, on-line monitoring of volatile amines and degradation products from emissions | Direct measurement from gas stream | sub-ppb levels | forcetechnology.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Environmental Samples

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of nitroaniline compounds in environmental and drinking water samples. clemson.eduthermofisher.com Its advantage over methods like Gas Chromatography (GC) lies in its ability to analyze thermolabile and polar compounds, such as nitroanilines, without the need for a time-consuming derivatization step. scispace.comchromatographyonline.com For trace analysis in environmental samples where concentrations are low, a preconcentration step, typically solid-phase extraction (SPE), is often required to achieve the necessary sensitivity for UV detection. thermofisher.comchromatographyonline.com

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for its structural analogues, particularly methoxy (B1213986) nitroanilines and other nitroaniline isomers, provide a strong foundation for its analysis. For instance, a field study on the remediation of 4-methoxy-2-nitroaniline (B140478) utilized reverse-phase HPLC with a C18 column for its quantification in eluent from contaminated aquifer media. mdpi.com The method employed a mobile phase of water and methanol (B129727), demonstrating the suitability of standard reverse-phase conditions for such compounds. mdpi.com

Similarly, comprehensive methods have been developed for a range of nitroaniline isomers in wastewater, combining SPE with HPLC-UV detection. researchgate.net These methods achieve low limits of quantification, often in the nanomolar range, and demonstrate excellent recovery rates from complex matrices. researchgate.net The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve baseline separation and maximum sensitivity for the target analytes. chromatographyonline.comresearchgate.net For example, an on-line SPE-HPLC system successfully separated five aniline and nitroaniline compounds using an Acclaim™ 120 C18 column and UV detection, achieving method detection limits between 0.1–0.2 µg/L. chromatographyonline.com

The table below summarizes typical HPLC conditions used for the analysis of nitroaniline analogues in environmental samples, which can be adapted for this compound.

Table 1: HPLC Conditions for the Analysis of Nitroaniline Analogues

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Sample Matrix | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxy-2-nitroaniline | Agilent XDB-C18 | Water:Methanol (60:40) | 1.0 mL/min | UV, 232 nm | Aquifer Eluent | mdpi.com |

| Five Nitroaniline Isomers | Agilent TC-C18 | Acetonitrile:Water (30:70) | 1.0 mL/min | UV, 225 nm | Wastewater | researchgate.net |

| Aniline and Four Nitroanilines | Acclaim™ 120 C18 | Gradient Elution | 1.2 mL/min | UV | Tap and Pond Water | chromatographyonline.com |

| 3-Nitroaniline | Not Specified | Not Specified | Not Specified | UV, 227 nm | Environmental Water | researchgate.net |

Spectroscopic Techniques for Metabolite Identification in Degradation Studies

Identifying the transformation products of this compound is crucial for understanding its environmental fate and potential toxicity. Spectroscopic techniques, particularly Mass Spectrometry (MS) often coupled with a chromatographic separation technique (GC-MS or LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the structural elucidation of unknown metabolites. clemson.eduresearchgate.net

Studies on the degradation of structurally similar compounds, such as 2,4-dinitroanisole (DNAN) , provide significant insight into the expected metabolic pathways and the techniques used for their identification. The biotransformation of DNAN often involves the reduction of one or both nitro groups and demethylation. scispace.comnih.govasm.org For example, under various conditions, DNAN degrades into metabolites including 2-methoxy-5-nitroaniline (B165355) (MENA) , 4-methoxy-3-nitroaniline (B184566) (iMENA), and 2,4-diaminoanisole (DAAN) . clemson.educlemson.edu A fungal degradation study of DNAN using stable-isotope labeling and high-resolution mass spectrometry successfully identified thirteen novel transformation products, resulting from reactions like nitroreduction, demethylation, acetylation, and hydroxylation. scispace.com

In a study of the Fenton oxidation of 4-methoxy-2-nitroaniline , GC-MS was instrumental in identifying a total of nineteen reaction intermediates, allowing for the proposal of detailed degradation pathways. rsc.org The initial steps involved hydroxylation, demethylation, and oxidation, leading to the formation of various phenols, acids, and other aromatic intermediates before eventual ring cleavage. rsc.org

NMR spectroscopy offers complementary information to MS, providing unambiguous structural details. clemson.edu Although it is less sensitive than MS, techniques like LC-NMR can directly provide structural data on metabolites in complex mixtures. clemson.edu The characterization of biotransformation products of p-nitroaniline by Pseudomonas sp. utilized ¹H-NMR, FTIR, and GC-MS to confirm the structures of metabolites such as p-phenylenediamine (B122844) and acetanilide. eaht.org

The table below presents examples of metabolites identified from analogues of this compound and the spectroscopic methods used.

Table 2: Spectroscopic Identification of Metabolites from Analogous Nitroaromatic Compounds

| Parent Compound | Identified Metabolite(s) | Spectroscopic Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,4-Dinitroanisole (DNAN) | 2-Methoxy-5-nitroaniline (MENA), 2,4-Diaminoanisole (DAAN) | HPLC, Mass Spectrometry | Identification of major reductive metabolites in wastewater sludge. | clemson.educlemson.edu |

| 2,4-Dinitroanisole (DNAN) | 2,4-Dinitrophenol (2,4-DNP) | Enzyme Assay, HPLC | Identification of O-demethylation as the initial degradation step by Pseudomonas sp. | nih.gov |

| 4-Methoxy-2-nitroaniline | Nineteen intermediates including phenols, quinones, and organic acids | GC-MS, HPLC, UV-Vis | Elucidation of complex degradation pathways in a Fenton oxidation process. | rsc.org |

| p-Nitroaniline | p-Phenylenediamine, Acetanilide, Catechol | ¹H-NMR, FTIR, GC-MS | Confirmation of metabolite structures in a bacterial biotransformation study. | eaht.org |

Conclusion and Future Research Directions

Synthesis and Transformation Capabilities of N-Ethyl-5-Methoxy-2-Nitroaniline

This compound is a valuable scaffold for constructing more complex molecular architectures, particularly heterocyclic compounds which are prevalent in pharmaceuticals. nih.govacs.org Research has demonstrated that the related 5-methoxy-2-nitroaniline (B42563) can undergo palladium-catalyzed coupling reactions followed by reduction and cyclization to create intricate macrocyclic structures for kinase inhibitors. acs.org Similarly, this compound itself has been used in redox coupling reactions with methanol (B129727) to produce 1-Ethyl-6-methoxy-1H-benzo[d]imidazole, a key heterocyclic core.

The most significant transformation is the reduction of the nitro group to a primary amine. This conversion, often achieved using catalysts like iron or through transfer hydrogenation, turns the electron-withdrawing nitro group into a versatile nucleophilic amino group. nih.govrsc.org This opens the door to a vast array of subsequent reactions, including amide bond formations, further alkylations, and the construction of various nitrogen-containing heterocycles. bham.ac.uk The presence of the methoxy (B1213986) and ethyl groups can be strategically used to fine-tune the electronic properties and solubility of the resulting products.

Future synthetic research could focus on expanding the library of heterocycles derived from this building block and exploring greener, more efficient catalytic systems for its transformations.

Unexplored Avenues in Mechanistic Organic Chemistry

The chemical behavior of this compound offers fertile ground for mechanistic studies. The interplay between the electron-donating N-ethyl and methoxy groups and the electron-withdrawing nitro group dictates the molecule's reactivity in both electrophilic and nucleophilic reactions.

Potential for Novel Applications in Materials Science (from a chemical synthesis perspective)

From a chemical synthesis standpoint, this compound holds promise as a precursor for advanced organic materials. Substituted nitroanilines are known building blocks for pigments and dyes. ekb.egnih.gov The specific substituents on this molecule could be leveraged to synthesize novel chromophores with tailored absorption and emission properties.

Moreover, research on closely related molecules like 2-methoxy-5-nitroaniline (B165355) has revealed interesting solid-state properties, such as the formation of colored crystals due to dipole stacking and intermolecular charge transfer. Another isomer, 4-methoxy-2-nitroaniline (B140478), has been grown into single crystals for evaluation of its nonlinear optical (NLO) properties. researchgate.net This suggests that this compound and its derivatives could be prime candidates for the synthesis of new photoactive materials, organic semiconductors, or NLO materials for applications in electronics and photonics. researchgate.netambeed.com

Opportunities for Advanced Computational Modeling in Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the properties of this compound before embarking on extensive lab work. Advanced techniques like Density Functional Theory (DFT) can be employed to model its molecular structure, electronic properties, and spectroscopic characteristics. scirp.org Such models can predict how the molecule will interact with other reagents or on catalyst surfaces. scirp.org

Building on studies of related nitroanilines, computational methods can be used to:

Predict Reactivity: Calculate parameters like atomic charges and frontier molecular orbital energies to predict the most likely sites for electrophilic or nucleophilic attack. d-nb.info

Simulate Spectra: Aid in the interpretation of experimental NMR, IR, and UV-Vis spectra.

Model Intermolecular Interactions: Use methods like Quantum Theory of Atoms in Molecules (QTAIM) to understand and predict how molecules will pack in a crystal lattice, which is crucial for designing materials with specific solid-state properties.

Rationalize Mechanistic Pathways: Model the transition states and intermediates of potential reactions to determine the most favorable mechanistic routes. nih.govresearchgate.net

Design for NLO Properties: Calculate hyperpolarizabilities to screen for derivatives with potential as nonlinear optical materials. bohrium.com

Emerging Roles in Interdisciplinary Chemical Research Initiatives

The versatility of this compound positions it as a valuable molecule for interdisciplinary research. Its potential applications bridge several scientific fields:

Medicinal Chemistry and Chemical Biology: As a building block for bioactive heterocycles, it is highly relevant to drug discovery programs aimed at creating new therapeutic agents. acs.orgrsc.org Computational studies on its derivatives could also predict interactions with biological targets like enzymes or receptors. researchgate.net

Materials Science and Engineering: Its potential use in creating novel dyes, pigments, and organic electronic materials connects synthetic chemistry with materials engineering and applied physics. researchgate.net

Green Chemistry: Developing sustainable, catalyst-driven syntheses and transformations for this compound is a research area that aligns with the principles of green chemistry, aiming for more environmentally benign chemical processes. rsc.org

By serving as a launchpad for synthesis, a subject for mechanistic and computational inquiry, and a precursor to functional materials, this compound is set to contribute to a wide range of collaborative scientific endeavors.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing N-ethyl-5-methoxy-2-nitroaniline, and how can intermediates be optimized?

- Methodology : Multi-step synthesis is typical for nitroaniline derivatives. A plausible route involves:

Intermediate preparation : Nitration of 5-methoxy-2-ethylaniline using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Purification : Recrystallization from ethanol/water mixtures to isolate the nitro product .

Validation : Confirm regioselectivity via HPLC and ¹H NMR (e.g., aromatic proton splitting patterns at δ 6.5–8.5 ppm) .

- Optimization : Adjust stoichiometry of nitrating agents and reaction time to maximize yield. Monitor by TLC (silica gel, hexane:EtOAc 7:3) .

Q. What analytical techniques are recommended for characterizing this compound?

- Core methods :

- Spectroscopy : FT-IR (nitro group absorption ~1520 cm⁻¹), UV-vis (λmax ~350 nm for nitroaromatics) , and ¹³C NMR (distinct methoxy and ethyl carbon signals) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do substituents (ethyl, methoxy, nitro) influence the electronic properties and reactivity of this compound?

- Methodology :

- Computational analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electron density, HOMO-LUMO gaps, and charge transfer trends. The nitro group acts as an electron-withdrawing moiety, while methoxy and ethyl groups donate electrons, creating intramolecular polarization .

- Experimental validation : Electrochemical studies (cyclic voltammetry) to correlate theoretical redox potentials with observed behavior .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Approach :

Solvent effects : Use time-dependent DFT (TDDFT) with polarized continuum models (PCM) to simulate solvent interactions (e.g., methanol vs. DMSO) .

Vibrational assignments : Compare experimental FT-Raman spectra with scaled quantum mechanical force field (SQMFF) simulations to reassign ambiguous peaks .

- Case study : Discrepancies in nitro group stretching modes may arise from crystal packing effects, requiring solid-state NMR or variable-temperature studies .

Q. What strategies are effective for optimizing regioselectivity in derivatives of this compound?

- Experimental design :

- Directed metalation : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., acetylation of the amine) during functionalization .

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent polarity effects on selectivity .

Q. How can the environmental impact and toxicity of this compound be assessed?

- Toxicological profiling :

- In silico tools : Use QSAR models (e.g., EPA TEST) to predict biodegradation, bioaccumulation, and acute toxicity .

- Ecotoxicity assays : Evaluate aquatic toxicity via Daphnia magna or algal growth inhibition tests .

- Analytical monitoring : Track degradation products using LC-MS/MS in simulated environmental matrices (e.g., water, soil) .

Q. What are the stability challenges for this compound under varying storage conditions?

- Stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。